Balanced Lipophilicity: LogP Comparison vs. Other Halogenated 7-Methylnaphthalenes
2-Chloro-7-methylnaphthalene exhibits a calculated LogP of 3.80, positioning it as an intermediate lipophilicity option among halogenated 7-methylnaphthalene derivatives [1]. This LogP value is notably lower than the bromo analog (LogP 4.68) [2] and higher than the fluoro analog (LogP 3.29) [3], offering a specific balance that can be advantageous for modulating compound properties like membrane permeability and solubility without resorting to extreme hydrophobicity or polarity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.80 |
| Comparator Or Baseline | 2-Bromo-7-methylnaphthalene: 4.68; 2-Fluoro-7-methylnaphthalene: 3.29; 2-Iodo-7-methylnaphthalene: ~4.69 (estimated) |
| Quantified Difference | ΔLogP (Cl vs. Br): -0.88; ΔLogP (Cl vs. F): +0.51 |
| Conditions | Calculated values using standard software (e.g., ChemSrc, ACD/Labs). |
Why This Matters
Lipophilicity is a critical determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties, and selecting the appropriate halogen allows for precise tuning of this parameter during lead optimization.
- [1] ChemSrc. 2-Chloro-7-methylnaphthalene (CAS 150256-11-4). View Source
- [2] ChemSrc. 2-Bromo-7-methylnaphthalene (CAS 187746-76-5). View Source
- [3] ChemSrc. 2-Fluoro-7-methylnaphthalene (CAS 29885-92-5). View Source
